![molecular formula C22H14IN3O2 B2679180 [4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate CAS No. 477862-87-6](/img/structure/B2679180.png)

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

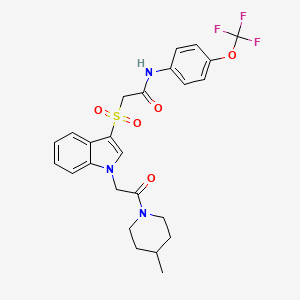

The compound “[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate” is a complex organic molecule. It contains a pyridine ring and a pyrimidine ring, both of which are nitrogen-containing heterocycles commonly found in many important biological molecules . The iodobenzoate part suggests the presence of an iodine atom and a benzoate group, which is a common moiety in medicinal chemistry .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and pyrimidine rings, and the iodobenzoate group. These groups could potentially participate in various types of intermolecular interactions, including hydrogen bonding, pi-stacking, and halogen bonding .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The pyridine and pyrimidine rings might be involved in nucleophilic substitution or electrophilic aromatic substitution reactions. The iodine atom in the iodobenzoate group could potentially be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the size and shape of the molecule, the functional groups present, and the electronic properties of the atoms and bonds in the molecule .Wissenschaftliche Forschungsanwendungen

- The compound’s structural features make it a promising candidate for cancer therapy. Researchers have explored its potential as an anti-cancer agent, particularly in leukemia treatment . Further investigations into its mechanism of action and efficacy against specific cancer types are warranted.

- In screening studies, some derivatives of this compound exhibited better anti-fibrosis activity than existing drugs like Pirfenidone . Understanding its impact on fibrotic processes could lead to novel therapeutic interventions.

- Synthesized derivatives were evaluated against a panel of protein kinases. The compound demonstrated activity, suggesting its potential as a kinase inhibitor . Further studies can explore its selectivity and specificity.

- Given its resemblance to Imatinib (Gleevec), which is used to treat CML, this compound may have similar effects. Investigating its binding affinity to tyrosine kinases and its impact on CML cells is crucial .

- One specific derivative, (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide, showed potent cell growth inhibition . Further studies can explore its efficacy across different cancer cell lines.

- Researchers have characterized the crystal structure of this compound, revealing its extended conformation and hydrogen-bonded chains. Understanding its solid-state properties aids in drug design and formulation .

Anti-Cancer Agents

Anti-Fibrosis Activity

Protein Kinase Inhibition

Chronic Myeloid Leukemia (CML)

Cell Growth Inhibition

Crystallography and Structural Studies

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(4-pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14IN3O2/c23-17-8-4-16(5-9-17)22(27)28-18-10-6-15(7-11-18)21-25-14-12-20(26-21)19-3-1-2-13-24-19/h1-14H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMKEPMFTBCPOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-(4-Pyridin-2-ylpyrimidin-2-yl)phenyl] 4-iodobenzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Tert-butyl-2-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)pyridazin-3-one](/img/structure/B2679097.png)

![N-(butan-2-yl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2679098.png)

![N-(2,4-difluorophenyl)-2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2679099.png)

![2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-isopropylphenyl)butanamide](/img/structure/B2679101.png)

![1-[5-(4-Methylphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2679104.png)

![methyl 4-(2-(4-bromophenyl)-4,6-dioxohexahydro-2H-pyrrolo[3,4-d]isoxazol-3-yl)benzoate](/img/structure/B2679108.png)

![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)